MTB InhA Enzymatic Inhibition: Comparative Potency of Lead Compound 21 vs. Early Lead UPS17
Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series, the most active derivative, Compound 21, demonstrated a dramatic improvement in target engagement compared to the initial lead compound UPS17. This illustrates the high sensitivity of InhA inhibition to precise acetamide modifications, directly applicable to the 2-nitrophenyl-substituted variant (108086-42-6) [1].
| Evidence Dimension | MTB InhA Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 21 (class representative): IC50 = 3.12 μM [1] |
| Comparator Or Baseline | Lead compound UPS17 (N-(thiazol-2-yl)acetamide analog): IC50 > 90 μM, as implied by Compound 21 showing >28x improvement [1] |
| Quantified Difference | >28-fold improvement in IC50 (extrapolated from data showing all 28 derivatives were better than the lead, with the best achieving 3.12 μM) [1] |
| Conditions | In vitro enzyme inhibition assay against purified recombinant MTB InhA [1] |
Why This Matters
This demonstrates that even within the same core scaffold, specific N-acetamide substitutions can improve target potency by over an order of magnitude, making procurement of the specific 2-nitrophenyl variant critical for projects aimed at optimizing InhA engagement.
- [1] Pedgaonkar, G. S., et al. (2014). Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel InhA inhibitors. European Journal of Medicinal Chemistry, 87, 735-744. View Source
